molecular formula C10H25N2OP B14406960 N,N'-Di-tert-butyl-P-ethylphosphonic diamide CAS No. 81280-70-8

N,N'-Di-tert-butyl-P-ethylphosphonic diamide

Katalognummer: B14406960
CAS-Nummer: 81280-70-8
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: QPSWWPBNKTVPIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Di-tert-butyl-P-ethylphosphonic diamide is an organic compound characterized by the presence of two tert-butyl groups attached to a phosphonic diamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-tert-butyl-P-ethylphosphonic diamide typically involves the reaction of tert-butylamine with ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of tert-butylamine with ethylphosphonic dichloride:

Industrial Production Methods

In industrial settings, the production of N,N’-Di-tert-butyl-P-ethylphosphonic diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Di-tert-butyl-P-ethylphosphonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phosphonic diamides

Wissenschaftliche Forschungsanwendungen

N,N’-Di-tert-butyl-P-ethylphosphonic diamide has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N,N’-Di-tert-butyl-P-ethylphosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Di-tert-butylethylenediamine
  • N,N’-Di-tert-butyl-ethylenediamine
  • N,N’-Di-tert-butyl-ethylenediamine

Uniqueness

N,N’-Di-tert-butyl-P-ethylphosphonic diamide is unique due to its specific phosphonic diamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

81280-70-8

Molekularformel

C10H25N2OP

Molekulargewicht

220.29 g/mol

IUPAC-Name

N-[(tert-butylamino)-ethylphosphoryl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H25N2OP/c1-8-14(13,11-9(2,3)4)12-10(5,6)7/h8H2,1-7H3,(H2,11,12,13)

InChI-Schlüssel

QPSWWPBNKTVPIO-UHFFFAOYSA-N

Kanonische SMILES

CCP(=O)(NC(C)(C)C)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.